molecular formula C19H20N4O2 B6019284 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B6019284
M. Wt: 336.4 g/mol
InChI Key: WFUZYNUZYKCZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • The piperidin-1-yl group is introduced via nucleophilic substitution reactions.
  • Typical conditions involve the use of piperidine and a suitable leaving group on the pyrido[2,3-d]pyrimidin-4(3H)-one core.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation:

    • The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
    • Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction:

    • Reduction reactions can occur at the pyrido[2,3-d]pyrimidin-4(3H)-one core.
    • Typical reducing agents include sodium borohydride and lithium aluminum hydride.
  • Substitution:

    • The piperidin-1-yl group can be substituted with other nucleophiles.
    • Conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide.

Major Products:

  • Oxidation of the methoxyphenyl group can lead to the formation of carboxylic acids or aldehydes.
  • Reduction of the core can yield dihydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives.
  • Substitution reactions can produce a variety of analogs with different pharmacological properties.

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology:

Medicine:

Industry:

  • Potential applications in the development of new pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the following steps:

Mechanism of Action

The mechanism of action of 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of specific molecular targets, such as kinases. These targets are involved in various cellular pathways, including those regulating cell proliferation and apoptosis . The compound’s ability to inhibit these targets makes it a promising candidate for the treatment of cancer and neurodegenerative diseases.

Comparison with Similar Compounds

Uniqueness:

  • The presence of the piperidin-1-yl group in 5-(3-methoxyphenyl)-2-piperidin-1-ylpyrido[2,3-d]pyrimidin-4(3H)-one enhances its pharmacokinetic properties compared to similar compounds.
  • Its unique structure allows for specific interactions with molecular targets, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

5-(3-methoxyphenyl)-2-piperidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-25-14-7-5-6-13(12-14)15-8-9-20-17-16(15)18(24)22-19(21-17)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11H2,1H3,(H,20,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUZYNUZYKCZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(=O)NC(=NC3=NC=C2)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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